molecular formula C20H16N4O5S2 B2515505 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide CAS No. 900005-99-4

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2515505
CAS No.: 900005-99-4
M. Wt: 456.49
InChI Key: QWYFUDKZMSAZCY-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzo[d]thiazole core substituted with methoxy groups at positions 4 and 6. The thiophene-2-carboxamide moiety is modified with a nitro group at position 5 and a pyridin-2-ylmethyl group via an amide linkage.

Properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S2/c1-28-13-6-7-14(29-2)18-17(13)22-20(31-18)23(11-12-5-3-4-10-21-12)19(25)15-8-9-16(30-15)24(26)27/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWYFUDKZMSAZCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on current research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole ring, a nitro group, and a pyridine moiety, which contribute to its unique chemical properties. The synthesis typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Ring : Achieved by reacting 4,7-dimethoxy-2-aminobenzothiazole with specific reagents.
  • Introduction of the Nitro Group : Utilizes nitration reactions with nitric and sulfuric acids.
  • Coupling with Pyridine Moiety : Finalized through coupling agents like EDCI and HOBt.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives have shown potent antibacterial effects against E. coli and S. aureus, suggesting potential in treating bacterial infections .

Anticancer Activity

Studies have highlighted the anticancer potential of benzothiazole derivatives. These compounds can interact with various molecular targets involved in cancer cell proliferation and apoptosis. The mechanism often involves the modulation of signaling pathways critical for tumor growth .

The biological activity is primarily attributed to the compound's ability to inhibit specific enzymes or receptors involved in critical cellular processes:

  • Molecular Targets : Kinases and other enzymes linked to signal transduction pathways.
  • Pathways Involved : Apoptosis, inflammation, and cell proliferation.

Study 1: Antibacterial Activity

A study focusing on similar thiazole compounds demonstrated significant inhibition rates against E. coli (88.46%) and S. aureus (91.66%). These findings underscore the potential of this class of compounds in developing new antibacterial agents .

Study 2: Anticancer Efficacy

In vitro studies revealed that benzothiazole derivatives could induce apoptosis in cancer cell lines by activating caspase pathways, indicating their role as promising anticancer agents .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntibacterial ActivityAnticancer ActivityNotable Features
This compoundHighModerateUnique combination of functional groups
N-(benzo[d]thiazol-2-yl)-benzamidesModerateHighKnown for anti-inflammatory properties
N-(benzo[d]thiazol-2-yl)-morpholinoethylamino benzamidesLowHighPotential COX-2 inhibitors

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiophene rings have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound’s structural components suggest potential anticancer activity. Studies have indicated that similar compounds can inhibit cancer cell proliferation in various human cancer cell lines, such as breast adenocarcinoma (MCF7) and others . The mechanism often involves the disruption of cell cycle regulation and induction of apoptosis.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to specific biological targets. These studies help elucidate the interaction between the compound and various receptors or enzymes involved in disease pathways .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized thiophene derivatives against common pathogens. The results indicated that compounds with similar structural motifs exhibited notable inhibition rates against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiophene ring could enhance activity .

Anticancer Activity Assessment

In vitro studies involving MCF7 cells showed that certain derivatives of thiazole-thiophene hybrids led to significant reductions in cell viability. The most active compounds were those that incorporated both thiazole and thiophene functionalities, highlighting the importance of structural diversity in enhancing anticancer potential .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other benzo[d]thiazole and thiophene derivatives. Below is a detailed comparison with a closely related analog and broader structural analogs.

Comparison with 5-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide

This analog (CAS 923202-82-8) differs in two key aspects:

Substituent on Thiophene: The nitro group (-NO₂) in the target compound is replaced with a chlorine atom (-Cl) in the analog.

Pyridine Position : The pyridin-2-ylmethyl group in the target compound is replaced with a pyridin-4-ylmethyl group in the analog.

Property Target Compound 5-Chloro Analog
Molecular Formula C₂₀H₁₆N₄O₅S₂ (inferred*) C₂₀H₁₆ClN₃O₃S₂
Molecular Weight ~464.4 g/mol (calculated) 445.9 g/mol
Thiophene Substituent 5-nitro 5-chloro
Pyridine Position Pyridin-2-ylmethyl Pyridin-4-ylmethyl
Key Functional Groups -NO₂ (electron-withdrawing), -OCH₃ (electron-donating) -Cl (moderately electron-withdrawing), -OCH₃

*Inferred from the chloro analog’s formula (C₂₀H₁₆ClN₃O₃S₂), replacing Cl (atomic wt. ~35.5) with NO₂ (molecular wt. ~46).

Structural Implications :

  • Pyridine Orientation : The pyridin-2-ylmethyl group in the target compound may adopt a distinct spatial orientation relative to the pyridin-4-ylmethyl group, affecting interactions with hydrophobic pockets or hydrogen-bonding networks in target proteins.
Broader Structural Analogues

highlights thiazole derivatives with unrelated substituents, such as imidazolidinone and benzyl groups . While these compounds share a thiazole/thiophene backbone, their functional groups (e.g., ureido, benzyl) and scaffold complexity (e.g., oxazolidine rings) render them pharmacologically distinct. For example:

  • Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate : Features a urea linkage and hydroxy group, which may enhance solubility or modulate target selectivity.

Research Findings and Hypothetical Activity

While explicit data on the target compound’s biological activity is absent in the provided evidence, structural comparisons permit hypotheses:

Nitro vs. Chloro : The nitro group may confer greater metabolic stability or altered binding kinetics compared to the chloro analog, as nitro groups are less prone to hydrolysis but may increase toxicity risks.

Pyridine Position : The pyridin-2-ylmethyl group’s orientation could enhance π-π stacking with aromatic residues in enzyme active sites, whereas the pyridin-4-ylmethyl analog may favor alternative interactions.

Q & A

Advanced Research Question

Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while dichloromethane minimizes side reactions during amide coupling .

Temperature Control : Low temperatures (−10°C to 0°C) during nitration reduce undesired polysubstitution .

Catalyst Screening : Evaluate coupling agents (e.g., HATU, EDCI) to enhance amide bond formation efficiency .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) to isolate high-purity product (>95%) .

How can researchers investigate the compound’s mechanism of action in biological systems?

Advanced Research Question

Target Identification : Perform kinase inhibition assays (e.g., ATP-binding site competition) due to structural similarity to benzothiazole-based kinase inhibitors .

Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with proteins like EGFR or VEGFR, focusing on hydrogen bonding with the carboxamide and π-π stacking with the nitro-thiophene .

Metabolic Stability : Assess in vitro hepatic microsomal stability to evaluate potential for drug development .

How should contradictory bioactivity data be resolved in preclinical studies?

Advanced Research Question

Structural Validation : Re-analyze the compound’s purity and stereochemistry via X-ray crystallography (if crystalline) or NOESY NMR to confirm conformation .

Assay Reproducibility : Validate bioactivity across multiple cell lines (e.g., cancer vs. non-cancer) and adjust dosing regimens to account for cell permeability differences .

Computational Validation : Compare docking results with experimental IC₅₀ values to identify mismatches between predicted and observed activity .

What computational approaches are recommended for predicting regioselectivity in nitration reactions?

Advanced Research Question

Density Functional Theory (DFT) : Calculate Fukui indices to identify electron-rich positions on the thiophene ring prone to nitration .

Reaction Pathway Modeling : Use software like Gaussian or ORCA to simulate transition states and compare activation energies for different nitro-group positions .

Machine Learning : Train models on existing nitration data to predict optimal conditions (e.g., solvent, temperature) for desired regioselectivity .

How can researchers address stability issues during long-term storage?

Advanced Research Question

Degradation Analysis : Perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the amide bond) .

Formulation Optimization : Use lyophilization or storage in amber vials under argon to mitigate light- and oxygen-induced degradation .

Solid-State Analysis : Conduct DSC/TGA to assess polymorphic stability and select the most thermodynamically stable form .

What methodologies are effective for comparative analysis with structurally analogous compounds?

Advanced Research Question

SAR Studies : Systematically vary substituents (e.g., replace nitro with cyano groups) and compare bioactivity to establish structure-activity relationships .

Free Energy Perturbation (FEP) : Calculate relative binding affinities for analogs using molecular dynamics simulations .

Cross-Species Assays : Test activity in zebrafish or murine models to evaluate translational potential vs. in vitro data .

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